molecular formula C14H9F2N3O2S B2727654 N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-57-8

N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2727654
CAS No.: 851945-57-8
M. Wt: 321.3
InChI Key: GBJMGZBLTVJMDV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-difluoroaniline with a suitable thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethylformamide (DMF). The intermediate product is then subjected to cyclization and further functionalization to yield the final compound .

Chemical Reactions Analysis

N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(2,5-difluorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting biological activities.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-11-4-8(15)2-3-10(11)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMGZBLTVJMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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